

An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 4-bromo-1H-pyrazole-3-carboxylate

Cat. No.: B182796

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, and properties of **methyl 4-bromo-1H-pyrazole-3-carboxylate**. It includes detailed information on its synthesis and spectroscopic characterization, presented in a format tailored for researchers and professionals in the fields of chemical synthesis and drug development.

Core Concepts: Structure and Nomenclature

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring core. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this specific molecule, the ring is substituted at the 4-position with a bromine atom and at the 3-position with a methyl carboxylate group (-COOCH₃). The "1H" in the name indicates that the nitrogen at the 1-position of the pyrazole ring is protonated, meaning it is bonded to a hydrogen atom.

The structure of **methyl 4-bromo-1H-pyrazole-3-carboxylate** is as follows:

Caption: Chemical structure of **methyl 4-bromo-1H-pyrazole-3-carboxylate**.

Nomenclature and Identifiers:

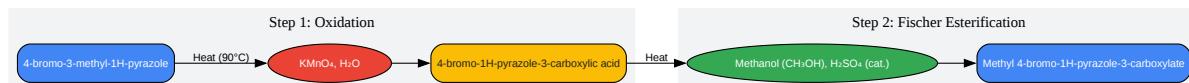
Identifier Type	Value
IUPAC Name	methyl 4-bromo-1H-pyrazole-3-carboxylate
Synonyms	4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester, Methyl 4-bromopyrazole-3-carboxylate
CAS Number	81190-89-8 [1] [2] [3]
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂ [1] [2]
Molecular Weight	205.01 g/mol [1] [2]
InChI	InChI=1S/C5H5BrN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) [1]
InChIKey	KWQDACZQHJCUNK-UHFFFAOYSA-N [1]
SMILES	COC(=O)C1=C(C=NN1)Br [1]

Physicochemical and Spectroscopic Data

This compound typically presents as a white to light yellow solid and is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[\[2\]](#)

Table of Physicochemical Properties:

Property	Value
Appearance	White to light yellow solid [2]
Purity	≥ 95% (HPLC) [2]
Storage Conditions	Store at 0-8 °C [2]


Spectroscopic Data Summary:

While detailed experimental spectra are not widely published, the following table summarizes the expected spectroscopic characteristics based on the structure and data for similar compounds.

Spectroscopic Technique	Expected Characteristics
¹ H NMR	Aromatic proton (C5-H) singlet, methyl ester (-OCH ₃) singlet, and a broad singlet for the pyrazole N-H proton.
¹³ C NMR	Signals for the pyrazole ring carbons (C3, C4, C5), the carbonyl carbon of the ester, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C-N stretching, and C-Br stretching.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound.

Synthesis of Methyl 4-bromo-1H-pyrazole-3-carboxylate

The synthesis of **methyl 4-bromo-1H-pyrazole-3-carboxylate** is typically achieved in a two-step process starting from 4-bromo-3-methyl-1H-pyrazole. The first step is the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the carboxylic acid to the methyl ester.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **methyl 4-bromo-1H-pyrazole-3-carboxylate**.

Experimental Protocols

Step 1: Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

This protocol is based on the oxidation of 4-bromo-3-methyl-1H-pyrazole.[\[4\]](#)

- Materials:

- 4-bromo-3-methyl-1H-pyrazole
- Potassium permanganate (KMnO₄)
- Water (H₂O)
- Concentrated hydrochloric acid (HCl)

- Procedure:

- To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methyl-1H-pyrazole (0.05 mol) and 200 mL of water.
- Stir the mixture and heat to 90°C.
- Add potassium permanganate (0.15 mol) in batches over a period of time, maintaining the reaction temperature. The reaction is typically carried out for 8 hours.[\[4\]](#)
- After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.
- Concentrate the filtrate to approximately 30 mL and cool to 0°C.
- Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.
- Filter the solid, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.[\[4\]](#)

Step 2: Synthesis of **methyl 4-bromo-1H-pyrazole-3-carboxylate** (Fischer Esterification)

This is a general protocol for the Fischer esterification of the synthesized carboxylic acid.

- Materials:

- 4-bromo-1H-pyrazole-3-carboxylic acid
- Methanol (CH₃OH)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Procedure:

- In a round-bottom flask, dissolve 4-bromo-1H-pyrazole-3-carboxylic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude **methyl 4-bromo-1H-pyrazole-3-carboxylate**.
- The crude product can be further purified by column chromatography or recrystallization.

Applications in Research and Development

Methyl 4-bromo-1H-pyrazole-3-carboxylate is a valuable building block in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents.^[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, and the bromo and ester functional groups on this molecule provide versatile handles for further chemical modifications.^[2] This allows for the creation of diverse chemical libraries for screening against various biological targets.^[2] Research has indicated that pyrazole derivatives have potential applications in treating a range of conditions, including inflammation and cancer.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-bromo-1H-pyrazole-3-carboxylate | C5H5BrN2O2 | CID 2828046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. caming.com [caming.com]
- 4. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-bromo-1H-pyrazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182796#structure-and-nomenclature-of-methyl-4-bromo-1h-pyrazole-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com